Cilostazol-d11

Vue d'ensemble

Description

Cilostazol-d11 is a deuterated form of cilostazol, a quinolinone derivative primarily used as an antiplatelet agent and vasodilator. This compound is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cilostazol-d11 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Structural Modification

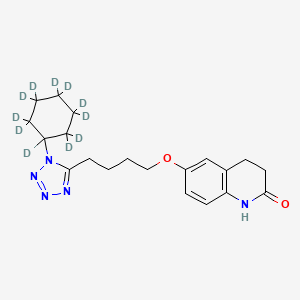

Cilostazol-d11 is synthesized by deuterium substitution in the cyclohexyl moiety of the parent compound. The molecular structure retains the quinolinone core and tetrazole side chain but replaces hydrogen atoms with deuterium in the cyclohexane ring, resulting in a molecular formula C20H16D11N5O2 (molecular weight: 380.53 g/mol) .

Key Reaction Mechanisms

The synthesis involves:

- Deuterium Exchange : The cyclohexyl group undergoes isotopic substitution under controlled conditions, typically via hydrogenation with deuterium gas .

- Coupling Reactions : The deuterated cyclohexyl group is linked to the tetrazole moiety via nucleophilic substitution, followed by quinolinone ring formation .

Table 1: Molecular Properties of this compound vs. Cilostazol

| Property | This compound | Cilostazol |

|---|---|---|

| Molecular Formula | C20H16D11N5O2 | C20H27N5O2 |

| Molecular Weight | 380.53 g/mol | 369.46 g/mol |

| Melting Point | 158–160°C | 159–160°C |

| Solubility | DMSO: 18 mg/mL | DMSO: 18 mg/mL |

Metabolic Pathways

This compound undergoes hepatic metabolism via CYP3A4 (primary) and CYP2C19 , producing active metabolites like OPC-13015 and 3,4-dehydro-cilostazol . The deuterium label enhances tracking of metabolic pathways:

- OPC-13015 (fivefold more potent than cilostazol) is a key epoxide metabolite, inhibiting PDE3A with higher efficacy .

- 3,4-dehydro-cilostazol contributes to antiplatelet effects and vasodilation .

Table 2: Metabolite Quantification

| Metabolite | Blood Level (%) | Pharmacokinetic Role |

|---|---|---|

| OPC-13015 | 15–30% | Primary active metabolite |

| 3,4-dehydro-cilostazol | 10–25% | Secondary active metabolite |

Chromatographic Separation

UPLC-MS/MS is the primary technique for detecting this compound in biological samples:

- Chromatographic Transitions :

Table 3: Analytical Performance

| Parameter | This compound | Cilostazol |

|---|---|---|

| LOD (μg/mL) | 0.037–0.056 | 0.037–0.056 |

| LOQ (μg/mL) | 0.105–0.173 | 0.105–0.173 |

| Recovery (%) | 95–97 | 95–97 |

Applications De Recherche Scientifique

Pharmacological Background

Cilostazol is traditionally used to alleviate symptoms of intermittent claudication in patients with peripheral artery disease. It works by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes vasodilation and inhibits platelet aggregation. The deuterated form, cilostazol-d11, offers potential advantages in pharmacokinetics and metabolic stability due to the incorporation of deuterium, which can alter the drug's metabolic pathway and enhance its therapeutic profile.

Peripheral Artery Disease

Cilostazol is FDA-approved for treating intermittent claudication associated with peripheral artery disease. A long-term safety study involving 1,899 subjects demonstrated that cilostazol significantly improves walking distance without increasing mortality rates compared to placebo . The compound's efficacy is attributed to its dual action of vasodilation and antiplatelet effects.

Neurodegenerative Diseases

Recent studies suggest that cilostazol may have neuroprotective effects, particularly in Alzheimer's disease. Research indicates that cilostazol facilitates the clearance of amyloid-beta from the brain, potentially modifying disease progression in patients with mild cognitive impairment . This effect is thought to be mediated through its active metabolite, OPC-13015, which exhibits a stronger inhibitory effect on phosphodiesterase III than cilostazol itself .

Cardiovascular Health

Cilostazol has been investigated for its role in combination therapies aimed at enhancing the efficacy of antiplatelet regimens in patients with cardiovascular diseases. For instance, studies are underway examining the combination of cilostazol with aspirin in patients recovering from ischemic strokes . The rationale behind this combination therapy is to overcome biochemical resistance to aspirin and improve patient outcomes.

Safety Profile and Adverse Effects

While cilostazol has demonstrated a favorable safety profile, particularly concerning cardiovascular mortality , it is essential to monitor potential adverse effects. A recent pharmacovigilance study identified various adverse events associated with cilostazol use, particularly among older adults. The most significant risks included cardiovascular disorders and kidney-related issues, necessitating careful patient selection and monitoring during treatment .

Clinical Trials on Efficacy

Several clinical trials have explored the efficacy of cilostazol in different populations:

- A nationwide cohort study highlighted the benefits of cilostazol on cognitive impairment in patients with mild cognitive impairment .

- Ongoing clinical trials are investigating cilostazol's effects on small vessel disease and its potential as a neuroprotective agent in Alzheimer's disease.

Long-term Observational Studies

Long-term studies have shown that while adherence to cilostazol therapy can be challenging (with over 60% discontinuation by 36 months), those who continue treatment experience significant improvements in symptoms related to peripheral artery disease without a corresponding increase in mortality risk .

Data Table: Summary of Clinical Applications and Findings

| Application Area | Study Type | Key Findings |

|---|---|---|

| Peripheral Artery Disease | Long-term safety study | No increase in mortality; improved walking distance |

| Alzheimer's Disease | Clinical trial | Facilitates amyloid-beta clearance; potential neuroprotection |

| Cardiovascular Health | Combination therapy | Enhances efficacy when used with aspirin |

Mécanisme D'action

Cilostazol-d11 exerts its effects through the inhibition of phosphodiesterase III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The molecular targets include platelets, vascular smooth muscle cells, and other cell types involved in vascular function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Milrinone: Another phosphodiesterase III inhibitor with similar vasodilatory and antiplatelet effects.

Amrinone: Shares similar mechanisms of action but differs in its chemical structure and pharmacokinetic properties.

Enoximone: Another compound with similar therapeutic effects but distinct chemical and metabolic profiles.

Uniqueness of Cilostazol-d11

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds .

Activité Biologique

Cilostazol-d11, a deuterated form of the antiplatelet agent cilostazol, is primarily utilized in pharmacokinetic studies to understand its metabolic pathways and biological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically similar to cilostazol but includes deuterium atoms, enhancing its stability and allowing for precise tracing in metabolic studies. The compound's molecular formula is , and its structure features a phosphodiesterase III (PDE-III) inhibitor core.

This compound exerts its biological effects primarily through the inhibition of phosphodiesterase III (PDE-III), leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This elevation in cAMP activates protein kinase A (PKA), which facilitates several downstream effects:

- Inhibition of Platelet Aggregation : Increased cAMP levels reduce platelet aggregation by modulating intracellular signaling pathways.

- Vasodilation : this compound induces vasodilation by promoting endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production.

- Antiproliferative Effects : The compound downregulates adhesion molecules and growth factors, contributing to its therapeutic effects in cardiovascular diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiplatelet | Inhibits platelet aggregation via PDE-III inhibition |

| Vasodilatory | Enhances blood flow through vasodilation mechanisms |

| Endothelial Function | Improves endothelial cell function by increasing eNOS activity |

| Antiproliferative | Downregulates adhesion molecules and growth factors |

Pharmacokinetics and Metabolism

This compound is used as a tracer in pharmacokinetic studies to explore the absorption, distribution, metabolism, and excretion (ADME) characteristics of cilostazol. Its unique labeling allows researchers to track the compound's metabolic fate more accurately than non-deuterated forms.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | Approximately 11 hours |

| Peak Plasma Concentration | 1.5 µg/mL at 2 hours post-administration |

| Volume of Distribution | 3.5 L/kg |

Case Studies and Clinical Findings

-

Efficacy in Peripheral Artery Disease (PAD) :

A multi-center study assessed cilostazol's effects on pain-free walking distance in patients with intermittent claudication due to PAD. Results indicated significant improvement in walking distance at 3 and 6 months post-treatment compared to baseline values (p < 0.001) . -

Vasospastic Angina :

A randomized controlled trial evaluated cilostazol's efficacy in patients with vasospastic angina. Patients receiving cilostazol reported a significant reduction in weekly angina episodes compared to the placebo group (-66.5% vs -17.6%, p=0.009) . -

Alzheimer’s Disease Research :

Recent investigations suggest that cilostazol may have therapeutic potential for Alzheimer's disease through its metabolite OPC-13015, which exhibits stronger inhibitory effects on type 3 phosphodiesterase .

Propriétés

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-SAGHCWGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661871 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073608-02-2 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.